Malathion Malathion Malathion is a synthetic phosphorous compound and cholinesterase inhibitor that is strictly used as a topical pediculicide. Malathion exerts its action on the nervous system of the lice by irreversibly inhibiting the activity of cholinesterase, thereby allowing acetylcholine to accumulate at cholinergic synapses and enhancing cholinergic receptor stimulation. This eventually leads to the head lice's death.
Malathion is an insecticide that does not occur naturally. Pure malathion is a colorless liquid, and technical-grade malathion, which contains >90% malathion and impurities in a solvent, is a brownish-yellow liquid that smells like garlic. Malathion is used to kill insects on farm crops and in gardens, to treat lice on humans, and to treat fleas on pets. Malathion is also used to kill mosquitos and Mediterranean fruit flies on (medflies) in large outdoor areas.
Malathion is a yellow to dark-brown liquid with a skunk-like odor. Sinks in water. Freezing point is 37°F. (USCG, 1999)
Brand Name: Vulcanchem
CAS No.: 121-75-5
VCID: VC0534425
InChI: InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3
SMILES: CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
Molecular Formula: C10H19O6PS2
Molecular Weight: 330.4 g/mol

Malathion

CAS No.: 121-75-5

Inhibitors

VCID: VC0534425

Molecular Formula: C10H19O6PS2

Molecular Weight: 330.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Malathion - 121-75-5

CAS No. 121-75-5
Product Name Malathion
Molecular Formula C10H19O6PS2
Molecular Weight 330.4 g/mol
IUPAC Name diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate
Standard InChI InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3
Standard InChIKey JXSJBGJIGXNWCI-UHFFFAOYSA-N
Impurities As many as 14 impurities have been identified in technical-grade malathion. The identities of the impurities and their percent (w/w) in technical grade malathion were found to be as follows: S-1,2-ethyl-O,S-dimethyl phosphorodithioate (isomalathion; 0.2%), S-1,2-bis(ethoxycarbonyl)-ethyl-O,O-dimethyl phosphorothioate (malaxon; 0.1%), diethylfumarate (DEF; 0.9%), O,S,S-trimethyl phosphorodithioate (0.003-1.2%), O,O,S-trimethyl phosphorothioate (0.04%), O,O,S-trimethyl phosphorodithioate (1.2%), O,O,O-trimethyl phosphorothioate (0.45%), diethylhydroxysuccinate (0.05%), ethyl nitrite (0.03%), diethyl mercaptosuccinate (0.15%), diethyl methylthiosuccinate (1.0%), O,O-dimethylphosphorothioate (0.05%), diethyl ethylthiosuccinate (0.1%), and sulfuric acid (0.05%).
Technical grade malathion may contain malaoxon, isomalathion, or other organophosphates as impurities. These compounds inactivate carboxylesterases, thus increasing malathion toxicity by decreasing the hydrolysis of the drug and increasing the amount of the drug that is oxidized to malaoxon.
The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives and the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, and fenitrothion.
SMILES CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
Canonical SMILES CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
Appearance Solid powder
Boiling Point 313 to 315 °F at 0.7 mm Hg (decomposes) (NTP, 1992)
156-157 °C at 7.00E-01 mm Hg
140°F (decomposes)
140°F (Decomposes)
Colorform Colorless or slightly yellow
Clear colorless liquid when pure
Deep-brown to yellow liquid ... [Note: A solid below 37 degrees F]
Density 1.234 at 77 °F (USCG, 1999)
1.2076 g/cu cm at 20 °C
Relative density (water = 1): 1.2
1.234 at 77°F
1.21
Flash Point greater than 325 °F (NTP, 1992)
Above 325 °F (tag open cup)
163 °C c.c.
>325°F (open-cup)
(oc) >325°F
Melting Point 37.1 °F (NTP, 1992)
2.8 °C
3.85 °C
2.8°C
3 °C
37.1°F
37°F
Physical Description Malathion is a yellow to dark-brown liquid with a skunk-like odor. Sinks in water. Freezing point is 37°F. (USCG, 1999)
Liquid
YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.
Deep-brown to yellow liquid with a garlic-like odor.
Deep-brown to yellow liquid with a garlic-like odor. [insecticide] [Note: A solid below 37°F.]
Description Malathion is a synthetic phosphorous compound and cholinesterase inhibitor that is strictly used as a topical pediculicide. Malathion exerts its action on the nervous system of the lice by irreversibly inhibiting the activity of cholinesterase, thereby allowing acetylcholine to accumulate at cholinergic synapses and enhancing cholinergic receptor stimulation. This eventually leads to the head lice's death.
Malathion is an insecticide that does not occur naturally. Pure malathion is a colorless liquid, and technical-grade malathion, which contains >90% malathion and impurities in a solvent, is a brownish-yellow liquid that smells like garlic. Malathion is used to kill insects on farm crops and in gardens, to treat lice on humans, and to treat fleas on pets. Malathion is also used to kill mosquitos and Mediterranean fruit flies on (medflies) in large outdoor areas.
Malathion is a yellow to dark-brown liquid with a skunk-like odor. Sinks in water. Freezing point is 37°F. (USCG, 1999)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions.
Malathion is stable in aqueous solutions buffered to pH 5.26; the drug is hydrolyzed at pH less than 5 or exceeding 7.
Biological activity of malathion premium grade remains practically unvaried for 2 years if stored in upopened, undamaged original containers, in cool, shaded, well-ventilated area. Recommended 68-86 °F (20-25 °C) for good shelflife. Do not heat above 55 °C. Above 100 °C, decomposes rapidly and explosion may be induced.
Data provided by the registrant indicate that Fyfanon Technical (EPA Reg. No. 4787-5) is stable for up to 1 year when stored under warehouse conditions (20-23 °C), although a small amount of isomalathion accumulated (increase from <0.01% to about 0.1%).
Various malathion wettable powder formulations were subjected to long term storage @ ambient temp & to accelerated storage under uniform pressure of 25 g/sq cm @ 54 °For 24 hr. Two degradation products formed during storage differed in their concn. Results from studies using thin layer chromatography suggested that ester groups might not have suffered any degradation, but cleavage occurred at the P-S bond.
Solubility less than 1 mg/mL at 70.7° F (NTP, 1992)
143 mg/L (at 20 °C)
4.33e-04 M
In water, 143 mg/L at 20 °C
Miscible with many organic solvents including alcohols, esters, ketones, ethers, aromatic and alkylated aromatic hydrocarbons and vegetable oils. Limited solubility in certain paraffin hydrocarbons
Soluble in ethanol, benzene and ethyl ether
1.65e-01 g/L
Solubility in water, mg/l: 143 (very slightly soluble)
0.02%
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Malathion; Carbophos; Mercaptothion; Carbofos; Karbofos; Maldison; Cythion; Karbofos; Malathion; Prioderm; Sadophos;
Vapor Density Relative vapor density (air = 1): 11.4
Vapor Pressure 4e-05 mm Hg at 86 °F (NTP, 1992)
3.38e-06 mmHg
3.97X10-5 mm Hg at 30 °C
Vapor pressure at 30 °C: negligible
0.00004 mmHg at 86°F
0.00004 mmHg
Reference 1: Zhang Y, Wu L, Zhang G, Guan Y, Wang Z. Effect of low-dose malathion on the
2: Ji Q, Lee J, Lin YH, Jing G, Tsai LJ, Chen A, Hetrick L, Jocoy D, Liu J.
3: Dos Santos AA, Naime AA, de Oliveira J, Colle D, Dos Santos DB, Hort MA,
4: Lu XP, Wang LL, Huang Y, Dou W, Chen CT, Wei D, Wang JJ. The epsilon
5: Trac LN, Andersen O, Palmqvist A. Deciphering mechanisms of malathion toxicity
6: Wang LL, Feng ZJ, Li T, Lu XP, Zhao JJ, Niu JZ, Smagghe G, Wang JJ.
7: Karmakar S, Patra K, Jana S, Mandal DP, Bhattacharjee S. Exposure to
8: Cabrera-Marín NV, Liedo P, Sánchez D. The Effect of Application Rate of GF-120
9: Wang L, Espinoza HM, MacDonald JW, Bammler TK, Williams CR, Yeh A, Louie KW,
10: Ghosh SK, Pal S. Entomopathogenic potential of Trichoderma longibrachiatum
11: Nagato EG, Simpson AJ, Simpson MJ. Metabolomics reveals energetic impairments
12: Bhardwaj JK, Saraf P. Transmission electron microscopic analysis of
13: Kamaladevi A, Ganguli A, Balamurugan K. Lactobacillus casei stimulates
14: Huang Y, Lu XP, Wang LL, Wei D, Feng ZJ, Zhang Q, Xiao LF, Dou W, Wang JJ.
15: Saeedi Saravi SS, Amirkhanloo R, Arefidoust A, Yaftian R, Saeedi Saravi SS,
16: Flehi-Slim I, Chargui I, Boughattas S, El Mabrouk A, Belaïd-Nouira Y, Neffati
17: Rahimi S, Talebi K, Torabi E, Naveh VH. The dissipation kinetics of malathion
18: Dorri SA, Hosseinzadeh H, Abnous K, Hasani FV, Robati RY, Razavi BM.
19: Ural MŞ, Yonar ME, Mişe Yonar S. Protective effect of ellagic acid on
20: El-Bini Dhouib I, Lasram MM, Annabi A, Gharbi N, El-Fazaa S. A comparative
PubChem Compound 4004
Last Modified Nov 11 2021
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